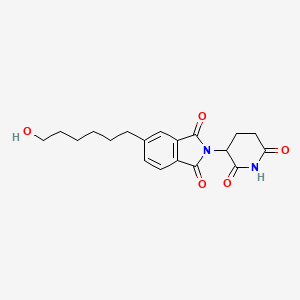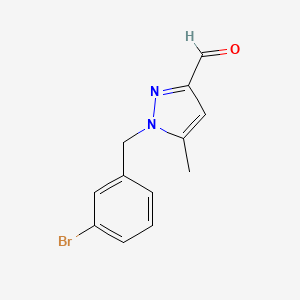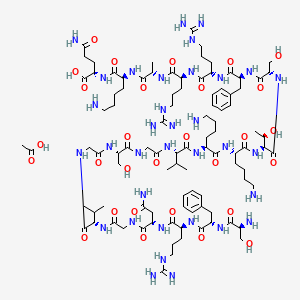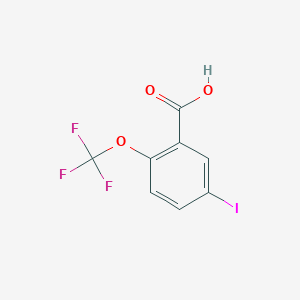
Thalidomide-5'-C6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-C6-OH is a derivative of thalidomide, a compound originally introduced as a non-barbiturate hypnotic. Thalidomide was withdrawn from the market due to its teratogenic effects but has since been reintroduced for treating various inflammatory disorders and cancers . Thalidomide-5’-C6-OH is specifically designed for targeted protein degradation, making it a valuable tool in modern drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C6-OH involves the hydroxylation of thalidomide. The process typically includes the use of liver microsomes from humans or animals, which biotransform thalidomide into 5-hydroxythalidomide (5-OH) and its diastereomeric forms . The reaction conditions often involve the use of specific CYP isozymes, such as CYP2C19, which catalyze the hydroxylation process .
Industrial Production Methods
Industrial production of Thalidomide-5’-C6-OH follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced bioreactors and purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-C6-OH undergoes various chemical reactions, including:
Oxidation: Catalyzed by CYP2C19, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of the carbonyl groups present in the compound.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and molecular oxygen.
Reducing agents: Like sodium borohydride.
Catalysts: Including CYP2C19 and other enzymes.
Major Products
The major products formed from these reactions are hydroxylated derivatives of thalidomide, such as 5-hydroxythalidomide, which exhibit different pharmacological properties .
Scientific Research Applications
Thalidomide-5’-C6-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Employed in studies involving protein degradation and enzyme activity.
Medicine: Investigated for its potential in treating cancers and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Thalidomide-5’-C6-OH exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . The molecular targets and pathways involved include the modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokines .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another derivative of thalidomide with similar protein-degrading properties.
Pomalidomide: Known for its anti-proliferative effects in multiple myeloma.
Uniqueness
Thalidomide-5’-C6-OH is unique due to its specific hydroxylation, which enhances its binding affinity to CRBN and improves its efficacy in targeted protein degradation . This makes it a valuable tool in drug discovery and therapeutic applications.
Properties
Molecular Formula |
C19H22N2O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O5/c22-10-4-2-1-3-5-12-6-7-13-14(11-12)19(26)21(18(13)25)15-8-9-16(23)20-17(15)24/h6-7,11,15,22H,1-5,8-10H2,(H,20,23,24) |
InChI Key |
PQXGEHJDNUMLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)

![N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-methyl-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14767615.png)


![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)

![(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide](/img/structure/B14767629.png)
![rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one](/img/structure/B14767634.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14767649.png)



